molecular formula C22H16N4O5 B11703491 N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide

N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide

Cat. No.: B11703491
M. Wt: 416.4 g/mol
InChI Key: SNWDBPBOWXLRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a nitro group, a benzamide group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps. One common method starts with the nitration of isoindoline to introduce the nitro group. This is followed by the formation of the isoindoline-2,3-dione structure through oxidation. The next step involves the reaction of this intermediate with 4-aminobenzamide under specific conditions to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted isoindoline derivatives and other functionalized benzamides .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group and isoindoline moiety play crucial roles in binding to enzymes and receptors, leading to modulation of their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the isoindoline moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H16N4O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-[4-[(5-nitro-1,3-dioxoisoindol-2-yl)methylamino]phenyl]benzamide

InChI

InChI=1S/C22H16N4O5/c27-20(14-4-2-1-3-5-14)24-16-8-6-15(7-9-16)23-13-25-21(28)18-11-10-17(26(30)31)12-19(18)22(25)29/h1-12,23H,13H2,(H,24,27)

InChI Key

SNWDBPBOWXLRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.